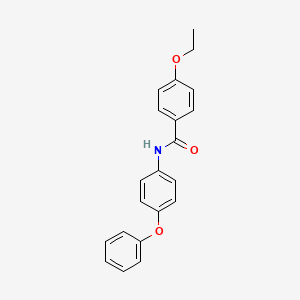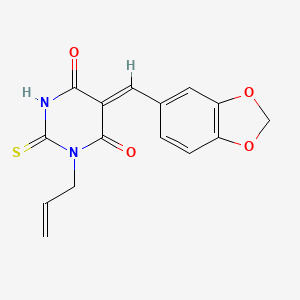![molecular formula C15H16N4O2S2 B5169505 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound falls under the category of 1,3,4-thiadiazoles, a class known for its diverse pharmacological properties and applications in various chemical reactions. The synthesis of such compounds often involves reactions of thiadiazole derivatives with various reagents to introduce different functional groups, enhancing their chemical versatility.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole compounds typically involves starting materials like ethanone derivatives, which undergo cyclo-condensation with other chemicals such as acetylacetone and aromatic aldehydes. A notable method for synthesizing thiadiazole derivatives includes the reaction of specific ethanone precursors with sulfur and primary or secondary amines, leading to the formation of thiadiazole rings through cyclo-condensation processes (Abdelhamid et al., 2016; Bhadraiah et al., 2021).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the compound , can be elucidated using X-ray diffraction techniques. These compounds often exhibit complex intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for their chemical stability and reactivity (Ustabaş et al., 2017).
Chemical Reactions and Properties
1,3,4-Thiadiazole derivatives engage in various chemical reactions, including cycloadditions, where they can act as thiocarbonyl or azomethine ylides depending on the type of dipolarophile involved. These reactions are essential for the synthesis of novel compounds with potential biological activities (Sutcliffe et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, can significantly influence their chemical behavior and potential applications. These properties are typically characterized using spectroscopic methods and crystallography.
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazole derivatives, such as reactivity towards various chemical reagents, acidity or basicity of the functional groups, and their ability to form stable complexes with metals or other organic compounds, are crucial for their application in chemical synthesis and pharmaceutical research.
References:
- Abdelhamid, A., Fahmi, A., & Baaiu, B. S. (2016). A Convenient Synthesis of Some New 1,3,4‐Thiadiazoles, Thiazoles, Pyrazolo[1,5‐a]pyrimidines, Pyrazolo[5,1‐c]triazine, and Thieno[3,2‐d]pyrimidines Containing 5‐Bromobenzofuran Moiety. Journal of Heterocyclic Chemistry, 53, 1292-1303.
- Bhadraiah, U. K., Basavanna, V., Gurudatt, D. M., et al. (2021). Bicyclic [1,3,4]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant Evaluation.
- Ustabaş, R., Çoruh, U., Er, M., & Tahtaci, H. (2017). X-ray and Theoretical Studies of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone. Crystallography Reports, 62, 1089-1094.
- Sutcliffe, O. B., Storr, R., Gilchrist, T. L., & Rafferty, P. (2000). Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles. Tetrahedron, 56, 10011-10021.
Wirkmechanismus
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of the urease enzyme by this compound can potentially disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of the urease enzyme is critical for the colonization of this bacterium .
Safety and Hazards
In vivo efficacy and toxicity evaluations of similar compounds have been performed . For example, a compound known as 14-O-[(2-amino-1,3,4-thiadiazol-5-yl)thioacetyl] mutilin (ATTM) was found to have a 50% lethal dose (LD 50) of 2304.4 mg/kg in an oral single-dose toxicity study . The no observed adverse effect level (NOAEL) for ATTM was 5 mg/kg .
Zukünftige Richtungen
Given their high activity against the urease enzyme, these compounds might be promising candidates for further evaluation . In particular, compound 7j shows more favorable interactions with the active site of the urease enzyme, which confirms its great inhibitory activity . Therefore, it might be a promising candidate for further evaluation .
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-9-6-12(10(2)19(9)7-11-4-3-5-21-11)13(20)8-22-15-18-17-14(16)23-15/h3-6H,7-8H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQKGSZFSUFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)
![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)


![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)